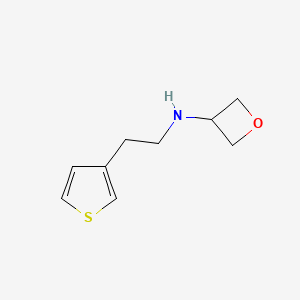

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine

Description

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine is a heterocyclic amine featuring a thiophene ring (substituted at the 3-position) linked via an ethyl chain to an oxetane-3-amine moiety. The oxetane ring, a strained four-membered oxygen-containing cycle, confers unique physicochemical properties, including enhanced polarity and metabolic stability compared to larger cyclic amines like piperidine or piperazine .

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N-(2-thiophen-3-ylethyl)oxetan-3-amine |

InChI |

InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-10-9-5-11-6-9/h2,4,7,9-10H,1,3,5-6H2 |

InChI Key |

TVKZXQKFOFCOAY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NCCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a suitable precursor containing both the thiophene and oxetane precursors under acidic or basic conditions . Another approach involves the use of cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxetane ring can be reduced to form open-chain alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones from the thiophene ring.

Reduction: Alcohols from the oxetane ring.

Substitution: Various substituted thiophene and oxetane derivatives.

Scientific Research Applications

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity . The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Amine Groups

The following compounds share structural motifs with N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine but differ in substituents, ring systems, or biological activity:

| Compound Name | Key Substituents/Ring Systems | Molecular Formula | Notable Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | Oxetane-3-amine, thiophen-3-yl ethyl chain | C₉H₁₄N₂OS | Potential imaging agent due to dual emissive properties inferred from similar PT-ADA-PPR systems | — |

| 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine | Oxetane-3-amine, trifluoromethylphenyl | C₁₀H₁₀F₃NO | Higher lipophilicity (logP ~2.5) due to CF₃ group; used in kinase inhibitors | |

| 2-(Thiophen-2-yl)ethylamine | Two thiophene groups (2- and 3-positions) | C₁₁H₁₃NS₂ | Dual thiophene motifs enhance π-π stacking; explored in organic electronics | |

| N-[2-(Thiophen-3-yl)ethyl]piperazinyl quinolones | Piperazine, thiophen-3-yl ethyl, quinolone | C₁₈H₂₀FN₃O₃S | Antibacterial activity (MIC ≤1 µg/mL against S. aureus) |

Key Observations :

- Oxetane vs. Larger Rings : The oxetane in the target compound introduces ring strain, increasing reactivity and metabolic stability compared to six-membered piperazine derivatives .

- Thiophene Position : Thiophen-3-yl derivatives (as in the target compound) exhibit distinct electronic profiles compared to thiophen-2-yl analogues, affecting binding to biological targets .

- Lipophilicity : The trifluoromethylphenyl analogue (logP ~2.5) is more lipophilic than the target compound (estimated logP ~1.8), impacting membrane permeability .

Physicochemical and Pharmacokinetic Properties

- Solubility : Oxetane-containing compounds generally show improved aqueous solubility compared to purely aromatic systems (e.g., naphthalene derivatives in ) due to reduced hydrophobicity .

- Metabolic Stability: The oxetane ring resists oxidative degradation better than thietane (a sulfur-containing four-membered ring), as seen in 3-amino thietane derivatives .

- Bioactivity: Quinolones with N-[2-(thiophen-3-yl)ethyl]piperazinyl groups () demonstrate potent antibacterial activity, suggesting that the thiophen-3-yl ethyl chain enhances target engagement in microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.